Navigating the Complexity: A Technical Guide to the Physicochemical Properties of Chlorinated Nonanes
Navigating the Complexity: A Technical Guide to the Physicochemical Properties of Chlorinated Nonanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core physicochemical properties of chlorinated nonanes. As substances of significant environmental and toxicological interest, a thorough understanding of their behavior is paramount. This document moves beyond a simple recitation of data, offering insights into the experimental nuances and the rationale behind methodological choices, particularly in the context of their nature as complex UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) substances.[1][2][3][4][5]
Introduction: The Challenge of Chlorinated Nonanes
Chlorinated nonanes are a subgroup of short-chain chlorinated paraffins (SCCPs), which are produced by the chlorination of n-nonane.[6][7][8] This process results in complex mixtures of isomers and congeners with the general formula C₉H₂₀-ₓClₓ. The position and number of chlorine atoms on the nonane backbone drastically alter the molecule's physicochemical properties, which in turn govern its environmental fate, transport, bioaccumulation potential, and toxicity.[6][9]
The inherent complexity of these mixtures presents significant analytical challenges.[1][3][4][5] Consequently, experimental data for many specific chlorinated nonane isomers are scarce, particularly for those with higher degrees of chlorination. This guide will present the available experimental data while also addressing these data gaps and the role of predictive models.
Core Physicochemical Properties
The following sections detail the key physicochemical properties of chlorinated nonanes, providing available data and discussing the implications for their environmental behavior.
Vapor Pressure
Vapor pressure is a critical determinant of a chemical's tendency to volatilize from surfaces and partition into the atmosphere. For chlorinated nonanes, lower vapor pressure indicates lower volatility and a greater propensity to reside in soil and water.
Data Summary: Vapor Pressure of Chlorinated Nonanes
| Compound | CAS Number | Vapor Pressure | Temperature (°C) | Reference |
| 1-Chlorononane | 2473-01-0 | 0.08 mmHg | 25 | [10] |
Note: Data for a wider range of chlorinated nonanes is limited. For many SCCPs, vapor pressures are in the range of 2.8 x 10⁻⁷ to 0.5 Pa.[6]
Water Solubility
Water solubility dictates a compound's mobility in aquatic environments and its bioavailability. Generally, as the degree of chlorination increases, water solubility decreases due to the increasing lipophilicity of the molecule.
Data Summary: Water Solubility of Chlorinated Nonanes
| Compound | CAS Number | Water Solubility | Temperature (°C) | Reference |
| 1,9-Dichlorononane | 821-99-8 | Insoluble | Not Specified | [11] |
Note: Short-chain chlorinated paraffins (SCCPs) generally have very low water solubilities, with reported values for some mixtures ranging from 22.4 to 994 mg/L.[6] For highly hydrophobic compounds like chlorinated nonanes, accurate measurement is challenging.
Octanol-Water Partition Coefficient (Kow)
The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity and is a key indicator of its potential to bioaccumulate in fatty tissues of organisms. Higher log Kow values suggest a greater potential for bioaccumulation.
Data Summary: Octanol-Water Partition Coefficient (log Kow) of Chlorinated Nonanes
| Compound | CAS Number | log Kow (Experimental) | log Kow (Estimated) | Reference |
| 1,2-Dichlorononane | --- | --- | 4.9 | [12] |
| 4-Chlorononane | --- | --- | 3.974 | [13] |
Note: For SCCPs, log Kow values are typically high, ranging from 5.85 to 7.14.[6] This indicates a high potential for bioaccumulation.
Henry's Law Constant
Henry's Law Constant (H) describes the partitioning of a chemical between the aqueous and gaseous phases. It is crucial for modeling the long-range atmospheric transport of these compounds. For SCCPs, H values are comparable to some chlorinated pesticides, indicating a potential for volatilization from water bodies.[6] Specific experimental data for chlorinated nonanes are limited, and values are often estimated from vapor pressure and water solubility data.
Melting and Boiling Points
Melting and boiling points are fundamental physical properties that influence the state and environmental partitioning of a substance. For chlorinated nonanes, these properties generally increase with the degree of chlorination.
Data Summary: Melting and Boiling Points of Chlorinated Nonanes
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Reference |
| 1-Chlorononane | 2473-01-0 | -39.4 | 202-204 | [10][14] |
| 1,9-Dichlorononane | 821-99-8 | --- | 258-262 | [11] |
| n-Nonane (parent compound) | 111-84-2 | -53.5 | 150.8 | [15][16] |
Note: Many chlorinated nonanes are liquids at room temperature. As complex mixtures, commercial chlorinated paraffin products do not have sharp melting or boiling points.
Density
The density of chlorinated nonanes is typically greater than that of water, which has implications for their behavior in aquatic systems, where they are likely to partition to sediments.
Data Summary: Density of Chlorinated Nonanes
| Compound | CAS Number | Density (g/mL) | Temperature (°C) | Reference |
| 1-Chlorononane | 2473-01-0 | 0.87 | 25 | [14] |
| 1,9-Dichlorononane | 821-99-8 | 1.091 | 25 | [11] |
Experimental Methodologies: A Guide to Best Practices
The accurate determination of the physicochemical properties of chlorinated nonanes requires robust and validated methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33]
Vapor Pressure Determination (OECD Guideline 104)
Causality of Method Choice: For substances with low vapor pressure, such as chlorinated nonanes, the gas saturation method is often preferred.[17][18][22][25] This dynamic method is suitable for determining vapor pressures down to 10⁻¹⁰ Pa. It involves passing a stream of inert gas over the substance at a rate slow enough to ensure saturation and then determining the amount of substance transported.
Experimental Protocol: Gas Saturation Method
-
Apparatus Setup: A constant temperature bath is used to house a saturation column containing the test substance coated on a solid support. An inert carrier gas (e.g., nitrogen) is passed through the column at a precisely controlled flow rate.
-
Saturation: The carrier gas becomes saturated with the vapor of the test substance as it passes through the column.
-
Trapping: The vapor-saturated gas stream is then passed through a trap (e.g., a sorbent tube or a cold trap) to collect the test substance.
-
Quantification: The amount of trapped substance is quantified using a suitable analytical technique, such as gas chromatography (GC).
-
Calculation: The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.
Water Solubility Determination (OECD Guideline 105)
Causality of Method Choice: For poorly soluble substances like chlorinated nonanes, the column elution method or the generator column method is recommended to avoid the formation of micro-emulsions that can occur with the traditional shake-flask method.[20][21][23][29][30]
Experimental Protocol: Generator Column Method
-
Column Preparation: A solid support material (e.g., glass beads or chromatographic packing) is coated with the test substance. This is then packed into a column.
-
Equilibration: Water is pumped through the generator column at a slow, constant flow rate to produce a saturated aqueous solution of the test substance. The column is maintained at a constant temperature.
-
Extraction: The saturated aqueous solution from the generator column is passed through a solid-phase extraction (SPE) column to concentrate the analyte.
-
Elution and Analysis: The trapped analyte is eluted from the SPE column with a suitable solvent and quantified by an appropriate analytical method, such as HPLC or GC.
-
Calculation: The water solubility is calculated from the amount of substance collected on the SPE column and the volume of water passed through it.
Octanol-Water Partition Coefficient (Kow) Determination
Causality of Method Choice: Due to the high lipophilicity (and thus high expected log Kow) of chlorinated nonanes, the slow-stirring method (OECD Guideline 123) is the most appropriate technique. The traditional shake-flask method (OECD Guideline 107) is prone to forming micro-emulsions of octanol in the water phase, which can lead to an overestimation of the substance's concentration in water and consequently an underestimation of the Kow value for highly hydrophobic compounds.[24][26][28] The HPLC method (OECD Guideline 117) is a screening method and relies on calibration with compounds of known Kow.[26][27][31][32][33]
Experimental Protocol: Slow-Stirring Method (OECD Guideline 123)
-
System Preparation: A jacketed glass vessel is filled with pre-saturated octanol and water. The system is allowed to thermally equilibrate.
-
Spiking: The test substance, dissolved in octanol, is added to the octanol phase.
-
Slow Stirring: The two phases are stirred slowly for several days to allow the test substance to reach equilibrium between the octanol and water phases without forming an emulsion.
-
Sampling: After stopping the stirring and allowing the phases to separate, samples are carefully taken from both the octanol and water phases.
-
Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., GC-MS).
-
Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Commercial Availability
The industrial production of chlorinated paraffins typically involves the radical chlorination of n-alkane feedstocks with chlorine gas, often initiated by UV light or heat.[7][8] This process has low positional selectivity, leading to the complex mixtures of isomers and congeners found in commercial products.[7] The synthesis of specific, individual chlorinated nonane isomers for use as analytical standards is a more controlled and complex process, often involving multi-step organic synthesis pathways.[34]
A number of chemical suppliers offer chlorinated paraffin mixtures as reference standards. For researchers requiring specific chlorinated nonane isomers, custom synthesis may be necessary. Some specialized suppliers of certified reference materials include:
Conclusion
The physicochemical properties of chlorinated nonanes are characterized by low water solubility, low vapor pressure, and high octanol-water partition coefficients, with these properties generally becoming more pronounced with an increasing degree of chlorination. These characteristics contribute to their persistence in the environment and their potential for bioaccumulation. The inherent complexity of chlorinated nonane mixtures as UVCB substances presents significant challenges for their analytical characterization and the determination of their physicochemical properties. Therefore, the use of appropriate and validated experimental methods, such as those outlined in the OECD guidelines, is crucial for obtaining reliable data for risk assessment and regulatory purposes. Where experimental data are lacking, particularly for higher chlorinated congeners, property estimation models can provide valuable insights, though their limitations and uncertainties must be carefully considered.[39][40]
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